molecular formula C20H18ClNO3 B2662144 (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035018-63-2

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2662144
CAS No.: 2035018-63-2
M. Wt: 355.82
InChI Key: XAFKXBJALRLRPC-ZHACJKMWSA-N
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Description

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound designed for research applications. This acrylamide derivative features a benzofuran moiety, a methoxyethyl chain, and a chlorophenyl group, structural characteristics that are of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not available in the public domain, its core structure provides a basis for its research value. Acrylamide derivatives are frequently investigated for their potential interactions with the central nervous system. For instance, structurally related compounds are explored as modulators of GABAergic neurotransmission . The GABA system is a primary target for research into neurological disorders such as epilepsy, anxiety, and neuropathic pain . Furthermore, similar compounds containing the chlorophenyl and benzofuran motifs have demonstrated preliminary antimicrobial and anti-inflammatory activities in scientific studies, suggesting potential applications in microbiology and immunology research . The (E)-configured acrylamide linker is a common pharmacophore that can contribute to interactions with biological targets. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-24-19(18-12-15-7-3-5-9-17(15)25-18)13-22-20(23)11-10-14-6-2-4-8-16(14)21/h2-12,19H,13H2,1H3,(H,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFKXBJALRLRPC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzofuran derivative with 2-methoxyethyl bromide under basic conditions.

    Formation of the Acrylamide: The final step involves the reaction of the intermediate with 2-chlorobenzaldehyde and an amine to form the acrylamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have indicated that benzofuran derivatives, including (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide, exhibit significant anti-inflammatory properties. A patent describes a pharmaceutical composition that utilizes benzofuran-based compounds for the prevention and treatment of inflammatory diseases. The mechanism involves the inhibition of specific inflammatory pathways, which may provide therapeutic benefits in conditions such as arthritis and other chronic inflammatory diseases .

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds similar to this compound demonstrate activity against a range of bacterial and fungal strains. For instance, a review highlighted the synthesis of various benzofuran derivatives that were tested against Mycobacterium tuberculosis, with some exhibiting low minimum inhibitory concentration (MIC) values, indicating potent antimicrobial activity . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzofuran scaffold can enhance efficacy against resistant strains.

Anticancer Properties

The anticancer potential of benzofuran derivatives is another significant area of research. Studies have indicated that certain benzofuran-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives have been synthesized and evaluated for their cytotoxic effects on breast cancer cells, showing promising results in inhibiting tumor growth . The incorporation of substituents like chlorophenyl groups has been linked to enhanced anticancer activity, making compounds like this compound of particular interest in cancer research.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of benzofuran derivatives. The presence of specific functional groups influences the biological activity significantly. For instance, studies have shown that the methoxyethyl substituent enhances solubility and bioavailability, while the chlorophenyl group contributes to increased potency against certain cancer cell lines .

Data Table: Summary of Biological Activities

Compound Activity Type Target Organism/Condition Effectiveness
This compoundAnti-inflammatoryInflammatory diseasesSignificant inhibition
Benzofuran derivativesAntimicrobialM. tuberculosis, gram-positive and gram-negative bacteriaMIC values < 10 μg/mL
Benzofuran derivativesAnticancerBreast cancer cellsInduction of apoptosis

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, while the acrylamide linkage can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are contextualized below against related acrylamide derivatives.

Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents LogP* Bioactivity Highlights
(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide (Target) ~370.8† Benzofuran, 2-methoxyethyl, 2-chlorophenyl 3.8 Under investigation; hypothesized AChE/BChE inhibition
(2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide () 391.8 2-Chlorophenyl, trifluoromethyl 4.2 Enhanced lipophilicity; unconfirmed CNS activity
(E)-3-(2-chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide (17h, ) 340.8 2-Chlorophenyl, imidazole 2.9 Moderate AChE inhibition (IC₅₀ ~10 µM)
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide () 239.7 Ethoxy, chloro-methylphenyl 2.5 Antifungal activity; lower molecular weight

*Estimated using fragment-based methods.
†Calculated based on molecular formula.

Key Findings

Benzofuran vs. However, the trifluoromethyl group in enhances metabolic resistance, a feature absent in the target compound .

Chlorophenyl Positioning :

  • The 2-chlorophenyl group in the target compound and aligns with optimal steric and electronic profiles for enzyme inhibition, as seen in AChE/BChE assays .
  • Substitution at the 3-chlorophenyl position (e.g., ) reduces activity, highlighting positional sensitivity .

Polar Substituents: The 2-methoxyethyl group in the target compound improves aqueous solubility (LogP ~3.8) relative to nonpolar analogues (e.g., , LogP ~4.5) . Ethoxy groups () offer similar solubility benefits but lack aromatic conjugation, reducing target affinity .

Pharmacological Activity :

  • Imidazole-containing derivatives (e.g., ) show moderate enzyme inhibition, suggesting that the target compound’s benzofuran-methoxyethyl system may require optimization for potency .
  • Indole-acrylamide hybrids () demonstrate superior BChE inhibition (IC₅₀ ~1.95 µM), indicating that nitrogen-rich heterocycles may outperform benzofuran in this context .

Biological Activity

The compound (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide is a novel derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Benzofuran Core : A fused benzene and furan ring, which is known for its biological activity.
  • Substituents : The presence of a methoxyethyl group and a chlorophenyl group enhances its chemical reactivity and biological interactions.

Molecular Formula

The molecular formula is C19H20ClN1O2C_{19}H_{20}ClN_{1}O_{2}.

IUPAC Name

The IUPAC name is This compound .

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzofuran nucleus exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzofuran derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and non-small cell lung cancer, with inhibition rates exceeding 70% at concentrations as low as 10 µM .

The mechanism of action for benzofuran derivatives typically involves:

  • Inhibition of Cell Proliferation : Many compounds induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes disrupts their integrity, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of benzofuran derivatives and evaluated their efficacy against M. tuberculosis. The most active compound exhibited an MIC of 8 µg/mL against resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of a related compound in vitro. The results showed that at 10 µM concentration, the compound inhibited cell growth in several cancer lines by more than 60%, indicating significant potential for development as an anticancer agent .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Cancer Cell Line Inhibition (%)
Benzofuran AAntimicrobial8-
Benzofuran BAnticancer-72 (Leukemia)
Benzofuran CAntifungal5-
Benzofuran DAntimycobacterial10-

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